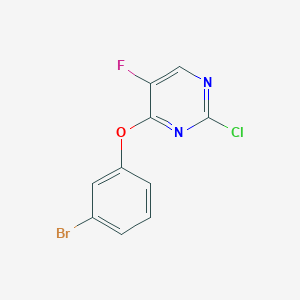

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine

Description

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine (CAS: 1542833-32-8) is a fluorinated pyrimidine derivative with the molecular formula C₁₀H₅BrClFN₂O and a molecular weight of 303.51 g/mol. It features a pyrimidine core substituted with a 3-bromophenoxy group at position 4, chlorine at position 2, and fluorine at position 3. This compound is primarily used as a building block in medicinal chemistry, particularly in synthesizing tyrosine kinase inhibitors like Tepotinib derivatives . Its reactive chloro and fluorinated groups enable further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H5BrClFN2O |

|---|---|

Molecular Weight |

303.51 g/mol |

IUPAC Name |

4-(3-bromophenoxy)-2-chloro-5-fluoropyrimidine |

InChI |

InChI=1S/C10H5BrClFN2O/c11-6-2-1-3-7(4-6)16-9-8(13)5-14-10(12)15-9/h1-5H |

InChI Key |

AUSRLWDVLHKXGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview:

- Starting Material: 2,4-Dichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine derivatives.

- Halogenation Agent: N-bromosuccinimide (NBS) or bromine in the presence of catalysts.

- Reaction Conditions: Typically carried out under controlled temperature (0–25°C) in inert solvents such as dichloromethane or acetonitrile.

Key Findings:

- Bromination at the 3-position of the phenoxy ring is achieved via electrophilic aromatic substitution, often using brominating agents under mild conditions.

- The phenoxy group is introduced through nucleophilic substitution of halogenated pyrimidines with 3-bromophenol derivatives.

One-Pot Synthesis via Cyclization of Halogenated Precursors

Recent patents describe a one-step process that simplifies the synthesis:

Process Details (Based on Patent CN114591250A):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxypyrimidine + Hydrobromic acid + Hydrogen peroxide | Oxidative bromination to produce 5-bromo-2-hydroxypyrimidine intermediate. Reaction performed at 30°C for 14 hours with high yield (~96.2%). |

| 2 | Intermediate + Phosphorus oxychloride + Organic amine (e.g., triethylamine) | Chlorination at the 2-position to form 2-chloropyrimidine derivative. Reaction at 80°C for 6 hours. |

| 3 | Nucleophilic substitution with phenol derivative | The phenoxy group is introduced via nucleophilic aromatic substitution at the 3-position, completing the formation of the target compound. |

- High efficiency (over 96% yield).

- Reduced pollution and reaction steps.

- Scalability for industrial production.

Alternative Routes Using Furanone Intermediates

Another approach involves high-temperature reactions of formamide derivatives with halogenated furans, as described in literature:

- Starting Material: 4-Halo-5-hydroxy-2(5H)-furanone.

- Reaction: Heating with formamide and phosphorus oxychloride yields halogenated pyrimidines.

- Substitutions: Phenoxy and fluorine groups are introduced via nucleophilic substitution or direct halogenation post-cyclization.

This method, while more complex, allows for precise control over substitution patterns and is suitable for synthesizing various pyrimidine derivatives.

Summary of Key Preparation Data

| Method | Raw Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Halogenation | 2,4-Dichloropyrimidine | NBS, bromine | 0–25°C, inert solvent | ~85–95% | Suitable for large scale |

| One-Pot Synthesis | 2-Hydroxypyrimidine + Hydrobromic acid + Hydrogen peroxide | Phosphorus oxychloride, organic amines | 30–80°C, 6–14 hours | ~96% | Industrially optimized |

| Furanone Route | 4-Halo-5-hydroxyfuranone | Formamide, phosphorus oxychloride | 180–185°C | Variable | Complex but versatile |

Research Findings and Optimization Strategies

- Efficiency: The one-pot synthesis method significantly enhances raw material utilization, with bromine utilization exceeding 96%, and yields over 96% with purity above 98.4%.

- Environmental Impact: The optimized routes minimize smoke and pollution, aligning with green chemistry principles.

- Industrial Application: The process described in patent CN114591250A demonstrates a scalable, cost-effective, and environmentally friendly approach, making it suitable for commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the molecule can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-(3-bromophenoxy)-2-chloro-5-fluoropyrimidine and analogous pyrimidine/heterocyclic compounds:

Table 1: Key Comparisons

Structural and Functional Analysis:

Substituent Position and Electronic Effects: The 3-bromophenoxy group in the target compound provides a bulky, electron-withdrawing substituent, which may enhance binding to hydrophobic pockets in kinase targets .

Reactivity and Synthetic Utility :

- The chloro group at position 2 in the target compound is a common site for Suzuki-Miyaura cross-coupling, enabling attachment of aryl/boronic acid groups . Compounds like 3-(2-Chloropyrimidin-5-yl)oxy-N,N-dimethyl-aniline () leverage this reactivity for further derivatization.

- Fluorine at position 5 enhances metabolic stability and lipophilicity, critical for oral bioavailability in drug candidates .

Biological Activity: The target compound’s bromophenoxy group may improve kinase inhibition compared to non-brominated analogs (e.g., SEN1269 derivatives in ). However, improper substituent placement (e.g., ’s sulfonamide derivatives) can abolish activity, underscoring the need for precise design .

Physicochemical Properties: Lipophilicity: Bromine and fluorine increase logP values, enhancing membrane permeability but risking solubility issues. Safety: Like its precursor 2-chloro-5-fluoropyrimidine (CAS 62802-42-0), the target compound likely requires careful handling due to acute toxicity hazards .

Biological Activity

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine is C10H5BrClFN2O, with a molecular weight of approximately 303.51 g/mol. The compound features a pyrimidine ring that is substituted with halogens (bromine, chlorine, and fluorine), which enhances its chemical reactivity and biological activity. The presence of these substituents is crucial for its interactions with various biological targets.

Research indicates that 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine primarily functions as a kinase inhibitor . The halogen substituents improve its binding affinity to specific enzymes, thereby influencing cellular pathways related to various diseases. This compound has shown promise in inhibiting receptor tyrosine kinases (RTKs) and other critical signaling pathways involved in cancer progression and other pathological conditions .

Enzyme Inhibition

The compound exhibits significant inhibitory effects on several kinases, including:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

- PDGFR-β (Platelet-Derived Growth Factor Receptor)

A comparative study of various compounds indicated that 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine demonstrated potent inhibition against these targets, as summarized in the following table:

| Compound | EGFR Kinase Inhibition (IC50 µM) | VEGFR-2 Kinase Inhibition (IC50 µM) | PDGFR-β Kinase Inhibition (IC50 µM) |

|---|---|---|---|

| 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine | 15.07 ± 3.1 | 22.6 ± 4.5 | 2.8 ± 0.42 |

| Semaxinib | 12.9 ± 2.9 | - | - |

| DMBI | - | - | 3.75 ± 0.31 |

These results highlight the compound's potential as a therapeutic agent in oncology by targeting key pathways involved in tumor growth and metastasis .

Cytotoxicity Studies

In vitro studies have demonstrated that 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine exhibits cytotoxic effects against various cancer cell lines, including the A431 vulvar epidermal carcinoma cell line. The compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development in cancer therapies .

Case Studies and Applications

Several studies have explored the therapeutic applications of this compound:

- Cancer Treatment : The compound has been evaluated for its efficacy in combination therapies, particularly with cytotoxic agents to enhance anti-tumor activity.

- Agrochemical Applications : Due to its biological activity, it is also being investigated for potential use in agrochemicals, particularly in developing herbicides or fungicides that target specific biochemical pathways in pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.